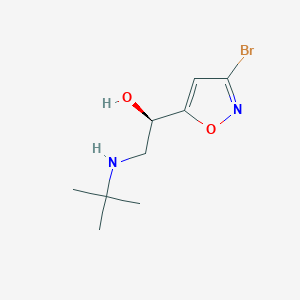
Phosphonium, tributyl(2-methoxypropyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, tributyl(2-methoxypropyl)-, chloride: is a quaternary phosphonium salt with the molecular formula C16H36ClOP . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, tributyl(2-methoxypropyl)-, chloride typically involves the reaction of tributylphosphine with 2-methoxypropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(C4H9)3+ClCH2CH(OCH3)CH3→[P(C4H9)3CH2CH(OCH3)CH3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, tributyl(2-methoxypropyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonium, tributyl(2-methoxypropyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of Phosphonium, tributyl(2-methoxypropyl)-, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to changes in cell permeability and function. It also interacts with specific enzymes, altering their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonium, tributyl(2-hydroxypropyl)-, chloride
- Phosphonium, tributyl(2-ethoxyethyl)-, chloride
- Phosphonium, tributyl(2-methoxyethyl)-, chloride
Uniqueness
Phosphonium, tributyl(2-methoxypropyl)-, chloride is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This uniqueness makes it particularly effective in applications such as phase-transfer catalysis and membrane studies .
Eigenschaften
CAS-Nummer |
121848-13-3 |
|---|---|
Molekularformel |
C16H36OP.Cl C16H36ClOP |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
tributyl(2-methoxypropyl)phosphanium;chloride |
InChI |
InChI=1S/C16H36OP.ClH/c1-6-9-12-18(13-10-7-2,14-11-8-3)15-16(4)17-5;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UDRBACREFJVZDG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC(C)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)











![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
